Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate
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Overview
Description
Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-a]benzimidazole derivatives, including Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate, typically involves the condensation of aromatic aldehydes with keto esters in the presence of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-a]benzimidazole derivatives, such as:
- 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 2-methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one .
Uniqueness
Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
14754-37-1 |
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Molecular Formula |
C20H20N2O8 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
tetramethyl 5-methyl-4aH-pyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C20H20N2O8/c1-21-10-8-6-7-9-11(10)22-15(20(26)30-5)13(18(24)28-3)12(17(23)27-2)14(16(21)22)19(25)29-4/h6-9,16H,1-5H3 |
InChI Key |
AFAXEAQCHJBOFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(=C(C(=C(N2C3=CC=CC=C31)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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